Thieno[3,2-b]pyridin-3-ol

Physicochemical profiling Salt selection Reactivity prediction

Medicinal chemistry teams developing selective kinase inhibitors face a critical challenge: regioisomeric thienopyridinols (e.g., 7-ol) route diversification to the wrong chemical space, compromising kinome-wide selectivity. Thieno[3,2-b]pyridin-3-ol (CAS 118801-95-9) is the correct regioisomer for accessing the 3-substituted chemical space validated by the MU1920 series (IC₅₀ > 3,000 nM against >95% of the kinome). • Direct access to privileged kinase inhibitor scaffold without protecting-group manipulation • Triflate-activation and Suzuki-coupling provides validated, high-yielding route to 2,3-diarylthieno[3,2-b]pyridines • Predicted pKa advantage (~4.78 vs 4.05 for 7-ol) facilitates chemoselective O-functionalization under mild basic conditions • Maps directly onto 2024 WIPO patent WO2025002491A1 claims for streamlined freedom-to-operate analysis

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 118801-95-9
Cat. No. B040298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-3-ol
CAS118801-95-9
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CS2)O)N=C1
InChIInChI=1S/C7H5NOS/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H
InChIKeyIODFIIZCMGDULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-b]pyridin-3-ol Scaffold Procurement Guide


Thieno[3,2-b]pyridin-3-ol (CAS 118801-95-9) is a heterocyclic building block comprising a thiophene ring fused to a pyridine ring with a hydroxyl substituent at the 3-position . This specific regioisomer serves as a key synthetic intermediate for generating 3-substituted thieno[3,2-b]pyridine derivatives, a chemotype that has recently been validated as a highly selective kinase inhibitor scaffold capable of adopting variable ATP-competitive binding modes [1]. The compound's utility stems not merely from its membership in the thienopyridine class, but from the regiochemical placement of the hydroxyl group, which dictates the vector and electronic properties of subsequent derivatization.

Why Thieno[3,2-b]pyridin-3-ol Is Irreplaceable


Regioisomeric thienopyridinols such as thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2) share the same molecular formula (C₇H₅NOS, MW 151.19) and are often mistaken as interchangeable building blocks . However, the position of the hydroxyl group fundamentally alters the electronic landscape of the fused ring system, leading to divergent reactivity and biological output. Critically, X‑ray crystallographic studies of kinase-bound thieno[3,2-b]pyridine ligands reveal that substituents at the 3‑position project into distinct regions of the kinase back pocket compared to 5‑ or 7‑substituted analogs, enabling orthogonal binding modes that are inaccessible to other regioisomers [1]. Substituting the 3‑ol with a 7‑ol therefore routes the final compound to a different chemical space that may lack the desired kinase selectivity profile, as demonstrated by the profoundly different kinome-wide selectivity scores of regioisomeric thieno[3,2-b]pyridine inhibitors [1].

Differentiation Evidence Against Structural Analogs


pKa Divergence Governs Nucleophilicity

The acidity of the hydroxyl proton dictates reactivity in alkylation, acylation, and salt-formation steps commonly used to elaborate the core. The 7‑ol regioisomer exhibits a predicted pKa of 4.05 ± 0.40 (most acidic), whereas the 3‑ol is predicted to be less acidic with a pKa of approximately 4.78 ± 0.10 [1]. This ~0.7 log unit difference implies that the 3‑ol phenolate is generated at a higher pH and possesses greater nucleophilicity, facilitating selective O‑functionalization under mildly basic conditions that would leave the 7‑ol largely protonated.

Physicochemical profiling Salt selection Reactivity prediction

3-OH as a Cross-Coupling Handle

The 3‑hydroxy group has been explicitly exploited as a derivatization handle for palladium-catalyzed cross-coupling. In a published one-pot domino synthesis, 7-methoxy-2-arylthieno[3,2-b]pyridin-3-ols were converted to the corresponding 3‑triflates, which then underwent Suzuki-type coupling to generate 2,3-diaryl derivatives in useful yields [1]. By contrast, the 7‑ol isomer is primarily documented as a precursor to 7‑bromothieno[3,2-b]pyridine via halogenation, a less versatile diversification point for many kinase programs .

Synthetic methodology Cross-coupling Building-block utility

Kinase Selectivity from 3‑Position Substitution

In a comprehensive kinase selectivity panel, thieno[3,2-b]pyridine-based inhibitor MU1920—which bears a substituent at the 3‑position—demonstrated exceptional kinome-wide selectivity, with an IC₅₀ > 3,000 nM against the majority of 468 tested kinases and strong inhibition reserved for the target kinase Haspin [1]. In contrast, the regioisomeric pair MU1464 (5‑substituted) and MU1668 (7‑substituted) exhibited markedly different selectivity fingerprints, with the 5‑substituted isomer showing residual activity against several off-target kinases [1]. This indicates that the 3‑position substitution vector is particularly favorable for achieving clean selectivity profiles.

Kinase selectivity Haspin Chemical probe Binding mode

Patent-Backed 3-Substituted Thienopyridines

A 2024 WIPO patent application (WO2025002491A1) titled 'Substituted thieno[3,2-b]pyridines as inhibitors of protein kinases' exclusively exemplifies compounds bearing substituents at the 3‑position of the thieno[3,2-b]pyridine core [1]. The patent discloses general synthetic procedures that start from 3‑bromo‑5‑chlorothieno[3,2‑b]pyridine—a derivative readily accessible from the 3‑ol via bromination [1]. No analogous patent estate exists for the 7‑ol regioisomer in the kinase inhibitor space, underscoring the strategic value of the 3‑ol as an IP‑relevant building block.

Patent analysis Kinase inhibitor Intellectual property 3-substituted

Optimal Applications for Thieno[3,2-b]pyridin-3-ol


Haspin and Underexplored Kinase Chemical Probes

Medicinal chemistry teams developing selective chemical probes for Haspin or CDKL-family kinases should prioritize the 3‑ol as the synthetic entry point. The quantitative kinome-wide selectivity data for MU1920 (IC₅₀ > 3,000 nM against >95% of the kinome) demonstrates that 3‑substituted thieno[3,2-b]pyridines can achieve the stringent selectivity criteria required for quality chemical probes [1]. The 3‑ol enables direct access to this privileged chemical space without requiring protecting-group manipulations.

SAR Exploration at the 3-Position

When an SAR campaign requires systematic diversification at the 3‑position of the thieno[3,2-b]pyridine core—particularly for C–C bond formation via cross-coupling—the 3‑ol is the building block of choice. The published triflate-activation and Suzuki-coupling methodology provides a validated, high-yielding route to 2,3-diarylthieno[3,2-b]pyridines [1]. Initiating the SAR campaign with the 7‑ol would instead route diversification to the 7‑position, potentially missing the optimal selectivity vector identified by the MU1920 series.

IP-Aligned Kinase Inhibitor Lead Generation

For biotechnology companies and CROs seeking to build patentable kinase inhibitor libraries, the 3‑ol is the strategically superior starting material. The 2024 WIPO patent WO2025002491A1 explicitly claims 3‑substituted thieno[3,2-b]pyridines as protein kinase inhibitors, providing a rich disclosure of synthetic methods and biological data that can guide lead optimization [1]. Procurement of the 3‑ol ensures that resulting compounds map directly onto this IP landscape, facilitating freedom-to-operate analysis and follow-on patenting.

pH-Controlled Chemoselective Functionalization

Process chemistry groups requiring chemoselective O‑functionalization under mild basic conditions should select the 3‑ol over the 7‑ol. The predicted pKa difference of ~0.73 log units (3‑ol ≈ 4.78 vs 7‑ol ≈ 4.05) provides a practical operational window for deprotonation and alkylation of the 3‑OH without interference from the pyridine nitrogen [1]. This differential reactivity can simplify workup and improve yields during scale-up.

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